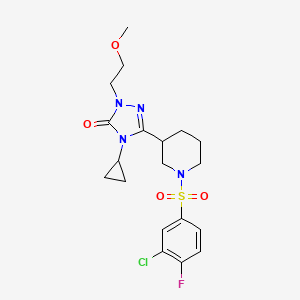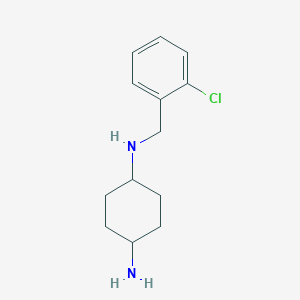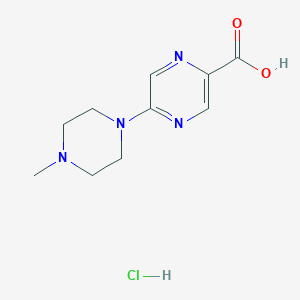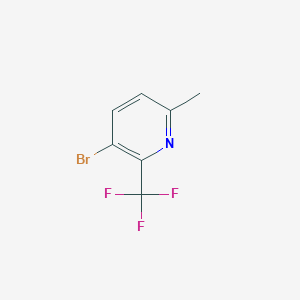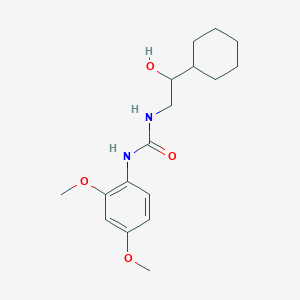
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives, similar to 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea, often involves the reaction of cyclohexane-1,2-dione with urea or its derivatives under various conditions. Studies show that products with ten-membered rings can be formed, highlighting the diversity in the synthesis outcomes based on different reactants and conditions used. These syntheses can lead to a range of derivatives, showcasing the versatility of urea-based compounds (Butler et al., 1981).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the planarity of the aryl moiety and the specific dihedral angles between different parts of the molecule. For instance, studies on similar compounds demonstrate the near-planar nature of the dimethoxyphenyl unit and the specific orientation of the urea moiety relative to the benzene ring, which is crucial for understanding the three-dimensional arrangement and potential interaction sites of the molecule (Hyeong Choi et al., 2010).
Chemical Reactions and Properties
Urea derivatives participate in a variety of chemical reactions, contributing to the formation of complex structures and exhibiting unique properties. For example, the interaction of urea with cyclohexane dione derivatives can lead to the formation of colored products under acidic conditions, a property that can be leveraged in colorimetric assays (Butler et al., 1981).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular arrangement and hydrogen bonding capabilities. The crystal structure analysis reveals the presence of short intramolecular and intermolecular hydrogen bonds, contributing to the stability and three-dimensional network formation in the solid state (Hyeong Choi et al., 2010).
Chemical Properties Analysis
The chemical behavior of urea derivatives is significantly influenced by the urea functional group and its surrounding structural context. Their reactivity in various chemical environments, such as in the presence of acids, bases, or other reactants, defines their utility in synthetic chemistry and potential applications in various fields. The intrinsic hydrogen bonding capability of the urea group also affects its chemical interactions and the formation of supramolecular structures (Butler et al., 1981).
Applications De Recherche Scientifique
Mechanistic Studies in Chemistry
Research has explored the reaction mechanisms involving urea derivatives in the formation of compounds with significant chemical properties. For instance, the reaction of cyclohexane-1,2-dione with urea derivatives has been examined, revealing products with ten-membered rings. These reactions have implications for colorimetric procedures in determining urea concentrations, highlighting the chromophore's formation through protonation and water loss processes (Butler, Hussain, & Peet, 1981).
Catalyzed Synthesis
The synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, catalyzed by urea under ultrasound, exemplifies environmental-friendly methodologies with high yields and simple work-up procedures. This catalytic process, conducted in aqueous media, emphasizes the role of urea in facilitating efficient and greener synthesis routes (Ji-tai Li et al., 2012).
Novel Compound Synthesis
The generation of new classes of cyclic dipeptidyl ureas through specific reactions involving cyclohexyl or benzyl isocyanide has been documented. These compounds, characterized by their structure and bonding, contribute to expanding the diversity of urea derivatives with potential biochemical applications (Sañudo et al., 2006).
Corrosion Inhibition
Urea derivatives have also been investigated for their corrosion inhibition properties, especially for protecting metals in acidic environments. Research demonstrates the efficiency of triazinyl urea derivatives as corrosion inhibitors for mild steel, offering insights into their potential industrial applications (Mistry et al., 2011).
Acetylcholinesterase Inhibition
In medicinal chemistry, specific urea derivatives have been evaluated for their antiacetylcholinesterase activity. By optimizing the spacer length and substituents, researchers have developed compounds showing significant inhibitory activity, pointing towards therapeutic applications in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Propriétés
IUPAC Name |
1-(2-cyclohexyl-2-hydroxyethyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-22-13-8-9-14(16(10-13)23-2)19-17(21)18-11-15(20)12-6-4-3-5-7-12/h8-10,12,15,20H,3-7,11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXFLWXLCZFCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC(C2CCCCC2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2483655.png)
![1-[1-(Ethoxymethyl)cyclobutyl]methanamine hydrochloride](/img/no-structure.png)
![3,5-bis(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2483658.png)
![(6-Cyclopropylpyrimidin-4-yl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2483659.png)

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483667.png)
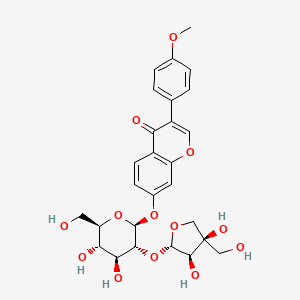
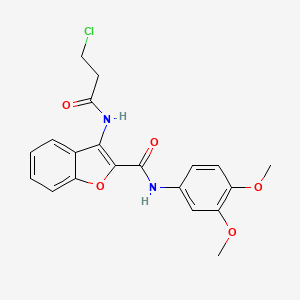
![(E)-ethyl 2-((2-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2483672.png)
